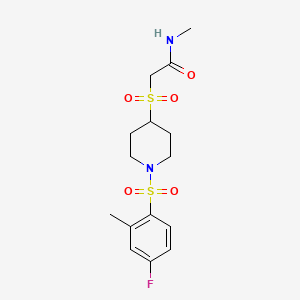

2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Description

This compound features a piperidine core substituted with two sulfonyl groups: one linked to a 4-fluoro-2-methylphenyl moiety and the other to an N-methylacetamide group.

Properties

IUPAC Name |

2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O5S2/c1-11-9-12(16)3-4-14(11)25(22,23)18-7-5-13(6-8-18)24(20,21)10-15(19)17-2/h3-4,9,13H,5-8,10H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGVLECLIWUNOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This compound features a piperidine ring, sulfonyl groups, and a fluoro-substituted aromatic ring, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrase and other sulfonamide-sensitive enzymes. Additionally, the fluoro group may enhance binding affinity due to electronic effects.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit bacterial growth effectively. A study demonstrated that certain derivatives displayed minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens .

Anticancer Properties

Several studies have explored the anticancer potential of sulfonamide derivatives. For example, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects. A notable study identified that certain piperidine-based sulfonamides exhibited IC50 values below 10 µM against breast cancer cell lines .

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been investigated through in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

- Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various sulfonamide derivatives, including those structurally related to our compound. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with some compounds showing enhanced activity due to the presence of halogen substituents .

- Cytotoxicity Assay : In a study evaluating the cytotoxic effects on cancer cells, this compound was tested alongside other derivatives. The results showed significant inhibition of cell proliferation in MDA-MB-231 cells, indicating its potential as an anticancer agent .

- Inflammation Model : An experimental model using LPS-stimulated macrophages demonstrated that the compound significantly reduced nitric oxide production, suggesting its role in modulating inflammatory responses .

Data Table: Biological Activities Overview

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and inferred properties:

*Calculated based on molecular formulas.

†Estimated using atomic masses (C:12, H:1, N:14, O:16, F:19, S:32).

Key Observations

Electronic Effects : The 4-fluoro-2-methylphenyl group in the target compound provides moderate electron-withdrawing effects, balancing solubility and membrane permeability. In contrast, the trifluoromethyl group in ’s compound increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

This could affect interactions with acidic residues in biological targets .

W-18 () highlights how sulfonamide groups can modulate receptor selectivity compared to fentanyl derivatives .

Metabolic Stability : Dual sulfonyl groups in the target compound may reduce oxidative metabolism compared to compounds with single sulfonates or thioethers (e.g., ’s pyrimidinyl thioether), which are prone to enzymatic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.